4-Chloro-2,6-diphenylbenzo[h]quinoline
Description
Properties
Molecular Formula |
C25H16ClN |
|---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
4-chloro-2,6-diphenylbenzo[h]quinoline |
InChI |
InChI=1S/C25H16ClN/c26-23-16-24(18-11-5-2-6-12-18)27-25-20-14-8-7-13-19(20)21(15-22(23)25)17-9-3-1-4-10-17/h1-16H |
InChI Key |
OVDWEPNWQBGRDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)N=C(C=C3Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Chlorination of Benzo[h]quinoline Precursors
The most direct approach to 4-chloro-substituted quinolines involves chlorination at the 4-position of preformed benzo[h]quinoline or its derivatives. According to a patented process (US Patent US4277607A), 4-chloroquinolines can be synthesized by reacting quinoline carboxylic acids or their derivatives with chlorinating agents in the presence of oxidizing agents. The key features include:
- Starting materials: 3-(chloroanilino)-propanoic acids or similar quinoline precursors.
- Chlorinating agents: Phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂).
- Oxidizing agents: Molecular oxygen (air), iodine (I₂), cupric chloride (CuCl₂), or ferric chloride (FeCl₃).
- Reaction conditions: Heating typically at 90–95 °C in POCl₃ with iodine as an oxidant, followed by aqueous workup and crystallization.
This method yields 4-chloroquinoline derivatives in high purity and yield (up to 80–98%) and avoids unstable intermediates such as 4-oxo-tetrahydroquinolines.
Copper-Promoted Synthesis via Benzylic Azides and Alkynes
A modern synthetic route involves copper-promoted cyclization reactions starting from benzylic azides and alkynes to form substituted quinolines. This method has been applied to synthesize various substituted benzo[h]quinolines, including chlorinated derivatives:
- Procedure: Preparation of benzylic azides from benzyl bromides and sodium azide in DMF at 30 °C.
- Cyclization: Copper catalysis promotes the formation of quinoline rings from azides and alkynes.
- Purification: Silica gel chromatography with hexane/ethyl acetate mixtures.
- Yields: For related compounds, yields around 82% have been reported.
While this method is well-documented for substituted quinolines, specific examples for this compound are limited but can be adapted based on the structural similarity.
One-Pot Acid-Catalyzed Cyclization and Rearrangement
Another approach involves one-pot synthesis of benzo[h]isoquinoline derivatives via acid-triggered sigmatropic rearrangements:
- Reagents: N-aryl itaconimides and 1,3-diphenylisobenzofurans.
- Conditions: Methanesulfonic acid catalysis at room temperature, followed by aqueous workup and chromatographic purification.
- Outcome: Formation of benzo[h]isoquinolines with various substituents, including chloro groups, in moderate yields (up to 37%).
- Mechanism: Involves [4+2]-cycloaddition and rearrangement steps confirmed by computational studies.
Though this method is more common for isoquinoline derivatives, it provides insight into potential synthetic routes for related benzo[h]quinoline chlorides.
Data Table: Summary of Preparation Methods
Mechanistic Insights and Optimization
- The chlorination process (Method 1) proceeds via electrophilic substitution facilitated by the chlorinating agent and oxidant, ensuring selective 4-position substitution on the quinoline ring.
- Copper-promoted synthesis (Method 2) leverages azide-alkyne cycloaddition chemistry, providing a modular approach to quinoline ring construction with substitution flexibility.
- Acid-catalyzed rearrangement (Method 3) involves sigmatropic shifts and cycloaddition steps, which may lead to regioisomeric mixtures, requiring careful purification.
Optimization parameters include:
- Choice and amount of chlorinating and oxidizing agents.
- Reaction temperature and duration.
- Solvent systems for extraction and purification.
- Use of inert atmosphere to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-diphenylbenzo[h]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-Chloro-2,6-diphenylbenzo[h]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-diphenylbenzo[h]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Chlorinated Quinoline Derivatives
Key Observations:
- Steric Effects: The phenyl groups in this compound introduce significant steric hindrance compared to methyl or methoxy substituents in analogs (Table 1). This may reduce solubility in polar solvents but enhance stability in nonpolar environments .
- Electronic Effects: The electron-withdrawing chlorine atom at the 4-position deactivates the quinoline ring, directing electrophilic attacks to less hindered positions (e.g., 5- or 8-positions), whereas methoxy groups in 5-chloro-2,6-dimethoxy-4-methylquinoline activate the ring for electrophilic substitution .
- Functional Group Diversity: Derivatives like 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride (Table 1) exhibit reactive hydrazine moieties, enabling conjugation with carbonyl compounds—a feature absent in the phenyl-substituted target compound .
Spectroscopic and Computational Insights
- IR and NMR Features: Chlorine and phenyl substituents in the target compound would produce distinct IR absorption bands (C-Cl stretch ~750 cm⁻¹) and deshielded protons in ¹H NMR (aromatic protons near 7.0–8.5 ppm), as observed in analogs like 4-Chloro-2,6-dimethylquinoline .
Biological Activity
4-Chloro-2,6-diphenylbenzo[h]quinoline is a heterocyclic compound belonging to the quinoline family, notable for its complex structure that includes a fused ring system with a chlorine atom and two phenyl groups. This unique configuration contributes to its significant biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is CHClN. Its structure allows it to engage in various chemical reactions typical of aromatic compounds, influencing its reactivity and biological activity. The presence of the chlorine atom at the 4-position enhances its interaction with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various strains of bacteria, including multidrug-resistant species. For instance, derivatives of this compound have shown effective inhibition against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
These findings suggest that modifications in the chemical structure can enhance antibacterial activity, making it a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines. Notable findings include:
- Cell Viability Studies : Using the MTT assay, studies have demonstrated that this compound selectively induces cytotoxicity in cancer cells while sparing normal cells. For example, it has been tested against breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cell lines .
- Mechanism of Action : The compound induces G2 or S-phase cell cycle arrest in cancer cells, leading to chromatin condensation and nuclear fragmentation. This suggests that the compound interacts with DNA and may disrupt cellular processes critical for cancer cell survival .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound Code | MCF-7 (GI50 ± SEM μM) | K-562 (GI50 ± SEM μM) | HeLa (GI50 ± SEM μM) |
|---|---|---|---|
| 4i | >100 | 17.1 ± 2.66 | 1.43 ± 0.26 |
| 4l | 7.25 ± 0.86 | 10.9 ± 1.04 | 7.19 ± 0.78 |
| 4p | 0.49 ± 0.02 | 13.6 ± 1.78 | >100 |
| Carboplatin | 3.91 ± 0.32 | 4.11 ± 0.78 | 5.13 ± 0.45 |
This table summarizes the growth inhibitory values (GI50) for various derivatives against specific cancer cell lines, highlighting the selective potency of certain compounds .
Interaction Studies
Interaction studies have focused on the binding affinities of this compound with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent. The ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Chloro-2,6-diphenylbenzo[h]quinoline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of substituted anilines with carbonyl derivatives followed by halogenation. For example, a modified Gould-Jacobs reaction using diphenylacetylene and chlorinated precursors under acidic conditions can yield the quinoline core. Optimization includes temperature control (e.g., reflux in diphenyl ether) and stoichiometric adjustments of phosphoryl chloride (POCl₃) for chlorination . Purification via silica gel column chromatography with petroleum ether or ethyl acetate gradients improves purity. Recrystallization in methanol or ethanol is recommended for final product isolation .
Q. How is the structural characterization of this compound performed, and what software tools are essential for crystallographic analysis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), and structure refinement is performed using SHELXL for small-molecule crystallography. Visualization tools like ORTEP-3 or WinGX aid in interpreting thermal ellipsoids and molecular packing . For non-crystalline samples, spectroscopic validation via H/C NMR and FT-IR (e.g., C–Cl stretching at 750–800 cm) is critical .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) and fungi (e.g., C. albicans ATCC 90028), with MIC values reported .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to cisplatin controls .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as a readout .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., twinning or disorder) be resolved during structure determination?
- Methodological Answer : For twinned data, use SHELXL ’s TWIN/BASF commands to model twin domains. For disorder, apply PART instructions and refine occupancy ratios. High-resolution data (<1.0 Å) and restraints on anisotropic displacement parameters (ADPs) improve model accuracy. Cross-validation with spectroscopic data (e.g., IR/Raman) ensures consistency in bond-length assignments .
Q. What strategies enhance the bioactivity of this compound derivatives?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 2- or 6-positions to modulate electron density and improve DNA intercalation .
- Metal Complexation : Synthesize Pt(II) or Ru(II) complexes to exploit ligand-to-metal charge transfer (LMCT) for photodynamic therapy .
- Prodrug Design : Conjugate with PEG or amino acids to enhance solubility and target specificity .
Q. How can computational tools predict the drug-likeness and toxicity of novel derivatives?
- Methodological Answer :
- SwissADME : Predicts logP, topological polar surface area (TPSA), and bioavailability to prioritize compounds with Lipinski Rule compliance .
- PASS Online : Estimates biological activity spectra (e.g., antineoplastic probability >0.7) based on structural similarity to training datasets .
- Molecular Dynamics (MD) : Simulates binding affinity to target proteins (e.g., topoisomerase II) using GROMACS or AMBER .
Q. What experimental and computational approaches reconcile discrepancies between spectroscopic and crystallographic data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
